molecular formula C15H20N5O10P2-3 B1262937 N(6)-(dimethylallyl)adenosine 5'-diphosphate(3-)

N(6)-(dimethylallyl)adenosine 5'-diphosphate(3-)

Cat. No. B1262937
M. Wt: 492.29 g/mol
InChI Key: VXMXKDAHJURHEN-SDBHATRESA-K
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-(dimethylallyl)adenosine 5'-diphosphate(3-) is a ribonucleoside triphosphate oxoanion obtained by deprotonation of the three diphosphate OH groups of N(6)-(dimethylallyl)adenosine 5'-diphosphate. It is a conjugate base of a N(6)-(dimethylallyl)adenosine 5'-diphosphate.

Scientific Research Applications

Enzymatic Characterization and Mutation Studies

  • Dimethylallyl diphosphate:tRNA dimethylallyltransferase (DMAPP-tRNA transferase): This enzyme catalyzes the alkylation of adenosine at position 37 in some tRNAs using dimethylallyl diphosphate (DMAPP). Site-directed mutagenesis revealed the roles of specific residues in substrate binding and catalysis (Soderberg & Poulter, 2001).

Nucleotide Synthesis

  • Synthesis of Trinucleoside Diphosphates: Research on the synthesis of various trinucleoside diphosphates, including compounds containing N6-Dimethyladenosine, has been conducted, which contributes to understanding nucleotide chemistry and biology (Ikehara, Harada, & Ohtsuka, 1966).

Role in Biochemical Assays

  • Enzymatic Determination of Nucleotides: ADP and AMP, closely related to N(6)-(dimethylallyl)adenosine 5'-diphosphate, are used in biochemical assays involving enzymes like myokinase and pyruvate kinase. These assays are essential in clinical chemistry and metabolic studies (Jaworek, Gruber, & Bergmeyer, 1974).

Chemical Synthesis and Structure

  • Synthesis of 2′,3′-Cyclic Coenzyme A: Research includes the synthesis of compounds like 2′,3′-cyclic Coenzyme A, starting from adenosine derivatives, which has implications in biochemical pathways (Taguchi, Nishimura, Kakimoto, & Mushika, 1976).

Density Functional Calculations

  • Computational Analysis of ATP Systems: Studies involving density functional calculations on ATP and related molecules, including ADP, provide insights into their structural and functional roles in cellular processes (Akola & Jones, 2006).

Inhibitory Studies

  • Inhibition of Estrogen Sulfotransferase: Research on adenosine 3',5'-diphosphate analogs has helped characterize the inhibition of enzymes like estrogen sulfotransferase, which is vital for understanding certain biochemical pathways (Horwitz et al., 1978).

Molecular Interaction Studies

  • Study of Self-Association in Aqueous Solutions: The self-association behaviors of ATP and ADP in aqueous solutions, investigated through ultraviolet spectroscopy, shed light on the molecular interactions of nucleotides (Peral & Gallego, 2000).

Biological Activities

  • Characterization of Fluorescent Derivatives: Research on fluorescent derivatives of ATP and ADP, including their biological activities and interactions with enzymes, contributes to understanding nucleotide functions in biological systems (Roberts, Aizono, Sonenberg, & Swislocki, 1975).

Metabolic Dysfunction Studies

  • Poly(adenosine 5'-diphosphate) Ribose Polymerase in Critical Illness: Investigations into the role of poly(adenosine 5'-diphosphate) ribose polymerase in metabolic dysfunction during critical illnesses provide insights into the therapeutic potential of targeting this enzyme (Liaudet, 2002).

DNA Repair

  • Role in DNA Repair Mechanisms: Studies on poly(adenosine diphosphate ribose) highlight its involvement in DNA repair processes, emphasizing its significance in cellular response to damage (James & Lehmann, 1982).

Mitochondrial Interaction Studies

  • Mitochondrial Membrane Interactions: Research on fluorescent adenosine 5'-diphosphate analogues provides insight into their interactions with mitochondrial membrane proteins, relevant to understanding cellular energy processes (Block, Lauquin, & Vignais, 1982).

Polymerization Studies

  • Synthesis of Poly N6-(Δ2-isopentenyl)-adenylic Acid: The polymerization of specific adenylic acid derivatives contributes to the understanding of nucleotide polymers and their properties (Thedford & Straus, 1972).

Enzymatic Activities in Plants

  • Characterization of Plant Enzymes: Research on enzymes like dimethylallyl diphosphate: naringenin 8-dimethylallyltransferase in plant cell cultures provides insights into the roles of these enzymes in plant biochemistry (Yamamoto, Senda, & Inoue, 2000).

properties

Product Name

N(6)-(dimethylallyl)adenosine 5'-diphosphate(3-)

Molecular Formula

C15H20N5O10P2-3

Molecular Weight

492.29 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C15H23N5O10P2/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(29-15)5-28-32(26,27)30-31(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,26,27)(H,16,17,18)(H2,23,24,25)/p-3/t9-,11-,12-,15-/m1/s1

InChI Key

VXMXKDAHJURHEN-SDBHATRESA-K

Isomeric SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)C

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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